(5E)-2-(3-methylanilino)-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one
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Overview
Description
(2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a naphthyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 3-methylbenzaldehyde with naphthylamine in the presence of a thiazolidinone precursor. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
(2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE: shares structural similarities with other thiazolidinone derivatives, such as:
Uniqueness: The presence of both a naphthyl group and a methylphenyl group in (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE distinguishes it from other thiazolidinone derivatives
Properties
Molecular Formula |
C21H16N2OS |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(5E)-2-(3-methylphenyl)imino-5-(naphthalen-1-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16N2OS/c1-14-6-4-10-17(12-14)22-21-23-20(24)19(25-21)13-16-9-5-8-15-7-2-3-11-18(15)16/h2-13H,1H3,(H,22,23,24)/b19-13+ |
InChI Key |
JMWLMCKLDSPPQO-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=CC4=CC=CC=C43)S2 |
Origin of Product |
United States |
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